molecular formula C18H14O2 B183195 2-(Benzyloxy)-1-naphthaldehyde CAS No. 52805-48-8

2-(Benzyloxy)-1-naphthaldehyde

Cat. No.: B183195
CAS No.: 52805-48-8
M. Wt: 262.3 g/mol
InChI Key: VEMDBXGFPCYWJJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-naphthaldehyde is an organic compound characterized by the presence of a benzyloxy group attached to the naphthalene ring, specifically at the 2-position, and an aldehyde group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-naphthaldehyde typically involves the reaction of 2-hydroxy-1-naphthaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Hydroxy-1-naphthaldehyde+Benzyl bromideK2CO3,DMFThis compound\text{2-Hydroxy-1-naphthaldehyde} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Hydroxy-1-naphthaldehyde+Benzyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO_4 in acidic or basic medium.

    Reduction: NaBH_4 in methanol or ethanol, LiAlH_4 in dry ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

    Oxidation: 2-(Benzyloxy)-1-naphthoic acid.

    Reduction: 2-(Benzyloxy)-1-naphthylmethanol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-naphthaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.

    Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-naphthaldehyde largely depends on the specific chemical reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The benzyloxy group can act as a protecting group, stabilizing the molecule during various chemical transformations.

Comparison with Similar Compounds

  • 2-(Benzyloxy)-1-naphthoic acid
  • 2-(Benzyloxy)-1-naphthylmethanol
  • 2-(Benzyloxy)-3-naphthaldehyde

Comparison: 2-(Benzyloxy)-1-naphthaldehyde is unique due to the specific positioning of the benzyloxy and aldehyde groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in both oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-phenylmethoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMDBXGFPCYWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352775
Record name 2-(benzyloxy)-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52805-48-8
Record name 2-(benzyloxy)-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

450 ml of a dimethylformamide solution containing 100 g (0.58 mole) of 2-hydroxy-1-naphthaldehyde and 96.3 g (0.7 mole) of anhydrous potassium carbonate was stirred with heating at 60° C. To the solution was added dropwise 88.3 g (0.7 mole) of benzyl chloride. After the completion of the dropwise addition, the mixture was stirred at 60° C. for 2 hours. Then 870 ml of ethyl acetate heated at 60° C. and 1.2 liters of warm water at 60° C. were added to the mixture and it was extracted at 60° C. and separated. The organic layer was concentrated under reduced pressure to about 550 ml. 440 ml of methanol was added to the concentrate, and the solution was cooled to 5° C. to crystallize. The precipitated crystals were collected by filtration, and washed with methanol to obtain 131 g (0.5 mole) of 2-benzyloxy-1-naphthaldehyde.
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
96.3 g
Type
reactant
Reaction Step One
Quantity
88.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three
Quantity
870 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the phenyl and naphthyl rings in 2-(Benzyloxy)-1-naphthaldehyde?

A1: The phenyl and naphthyl ring systems in this compound are not coplanar. They are twisted with respect to each other, exhibiting a dihedral angle of 21.8° [].

Q2: What type of intermolecular interactions contribute to the crystal packing of this compound?

A2: The crystal structure of this compound is stabilized by weak intermolecular C—H⋯O hydrogen bonds [].

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